N-(4-(2,5-dichlorophenyl)thiazol-2-yl)pivalamide
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Overview
Description
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)pivalamide is a useful research compound. Its molecular formula is C14H14Cl2N2OS and its molecular weight is 329.24. The purity is usually 95%.
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Scientific Research Applications
Cystic Fibrosis Therapy
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)pivalamide derivatives have been explored for their potential in treating cystic fibrosis. A study found that certain analogues of this compound showed significant activity in correcting defective cellular processing of the DeltaF508-CFTR, a protein associated with cystic fibrosis. These findings suggest its potential application in developing therapies for this genetic disorder (Yu et al., 2008).
Antimicrobial and Anticancer Activity
Various derivatives of this compound have been studied for their antimicrobial properties. For instance, some compounds showed effectiveness against gram-positive bacteria, gram-negative bacteria, and fungal species (Kubba & Rahim, 2018). Another study focused on the synthesis and evaluation of these derivatives for anticancer activity, demonstrating their potential in this area (Cai et al., 2016).
Corrosion Inhibition
Research has also been conducted on the application of thiazole derivatives, including this compound, as corrosion inhibitors. A study demonstrated their effectiveness in protecting oil-well tubular steel in hydrochloric acid solution, an important application in the oil and gas industry (Yadav et al., 2015).
Gelation Behavior and Supramolecular Chemistry
In supramolecular chemistry, certain N-(thiazol-2-yl)benzamide derivatives, closely related to this compound, have been investigated for their gelation properties. These studies have helped in understanding the role of molecular interactions and functionalities in gelation behavior (Yadav & Ballabh, 2020).
Chemical Synthesis and Molecular Docking Studies
Thiazole derivatives have been synthesized for various purposes, including molecular docking studies which are crucial in drug design. These studies help in understanding the interaction of these molecules with biological targets, aiding in the development of new pharmaceuticals (Shanmugapriya et al., 2022).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it might interact with its targets leading to changes in their function .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a broad range of biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Future Directions
Properties
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2OS/c1-14(2,3)12(19)18-13-17-11(7-20-13)9-6-8(15)4-5-10(9)16/h4-7H,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASULSILFGTNJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.